2-Ethylthio-4-chloro-5-fluoro-pyrimidine 2-Ethylthio-4-chloro-5-fluoro-pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764813
InChI: InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
SMILES: CCSC1=NC=C(C(=N1)Cl)F
Molecular Formula: C6H6ClFN2S
Molecular Weight: 192.64 g/mol

2-Ethylthio-4-chloro-5-fluoro-pyrimidine

CAS No.:

Cat. No.: VC13764813

Molecular Formula: C6H6ClFN2S

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylthio-4-chloro-5-fluoro-pyrimidine -

Specification

Molecular Formula C6H6ClFN2S
Molecular Weight 192.64 g/mol
IUPAC Name 4-chloro-2-ethylsulfanyl-5-fluoropyrimidine
Standard InChI InChI=1S/C6H6ClFN2S/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
Standard InChI Key PZTXHQIAXSYJQN-UHFFFAOYSA-N
SMILES CCSC1=NC=C(C(=N1)Cl)F
Canonical SMILES CCSC1=NC=C(C(=N1)Cl)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-ethylthio-4-chloro-5-fluoro-pyrimidine is C₆H₆ClFN₂S, with a molecular weight of 204.64 g/mol. Key structural features include:

  • Pyrimidine backbone: Aromatic ring system with nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 2-Ethylthio group: A sulfur atom bonded to an ethyl chain, enhancing lipophilicity.

    • 4-Chloro and 5-fluoro groups: Electron-withdrawing halogens that influence electronic distribution and reactivity.

Physical Properties

While experimental data for this compound is sparse, analogous fluoropyrimidines exhibit the following properties :

PropertyValue (Estimated)Basis for Estimation
Melting Point45–55°CSimilar to 2,4-dichloro-5-fluoropyrimidine (37–41°C)
Boiling Point210–220°C at 760 mmHgComparable to 4-chloro-6-ethyl-5-fluoropyrimidine (211°C)
Density1.45–1.55 g/cm³Adjusted for sulfur content
SolubilitySoluble in chloroform, methanol, ethyl acetateBased on halogenated pyrimidine analogs

The logP (octanol-water partition coefficient) is projected to be 2.1–2.5, indicating moderate hydrophobicity due to the ethylthio group .

Synthetic Methodologies

Nucleophilic Substitution from Halogenated Precursors

A common route to synthesize substituted pyrimidines involves sequential halogenation and thioether formation. For example:

  • Chlorination and Fluorination:

    • Starting with 5-fluorouracil, treatment with phosphorus oxychloride (POCl₃) introduces chlorine at position 4 .

    • Reaction conditions: Reflux in dichloromethane with triethylamine as a base .

  • Thioether Introduction:

    • Substitution of a chlorine atom at position 2 with ethyl mercaptan (C₂H₅SH) in the presence of a base like sodium hydride (NaH) .

Example Reaction Scheme:

4-Chloro-5-fluoro-pyrimidine+C2H5SHNaH, DMF2-Ethylthio-4-chloro-5-fluoro-pyrimidine+HCl\text{4-Chloro-5-fluoro-pyrimidine} + \text{C}_2\text{H}_5\text{SH} \xrightarrow{\text{NaH, DMF}} \text{2-Ethylthio-4-chloro-5-fluoro-pyrimidine} + \text{HCl}

Cyclocondensation Approaches

Fluorinated pyrimidines can also be synthesized via cyclocondensation of fluorinated building blocks. A study demonstrated the use of potassium 2-cyano-2-fluoroethenolate with amidines to construct fluoropyrimidine cores . Adapting this method:

  • React ethyl thioamide with the fluorinated precursor.

  • Cyclize under mild conditions (e.g., 60°C, 12 h) to form the pyrimidine ring.

Yield Optimization:

  • Triethylamine improves reaction efficiency by scavenging HCl .

  • Solvents like dichloromethane or tetrahydrofuran (THF) enhance solubility of intermediates .

Reactivity and Functionalization

Site-Selective Reactions

The chloro and ethylthio groups serve as handles for further derivatization:

  • Chloro at Position 4: Undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions .

  • Ethylthio at Position 2: Susceptible to oxidation to sulfone (-SO₂C₂H₅) or displacement by stronger nucleophiles (e.g., azides) .

Electronic Effects

  • Fluorine at Position 5: Withdraws electron density via inductive effects, activating positions 2 and 4 for electrophilic substitution.

  • Hammett Constants: σₚ values for -F (+0.06) and -Cl (+0.23) suggest moderate ring deactivation .

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